![molecular formula C26H36O9 B026187 Taxuspine W CAS No. 181309-92-2](/img/structure/B26187.png)
Taxuspine W
Overview
Description
Taxuspine W is a natural product that can be isolated from the Japanese Yew Taxus cuspidata . It belongs to the class of diterpenoids .
Molecular Structure Analysis
The molecular weight of Taxuspine W is 492.56 and its formula is C26H36O9 . The SMILES representation of its structure isO=C1C@(C)C@@H=O)CC@HC2=C\\C@H=O)C@C)([H])CC@H=O)C(C)=C3[C@H]1O
.
Scientific Research Applications
Cancer Treatment Research
Taxuspine W: , as a bioactive compound derived from Taxus species, has shown promise in cancer treatment research. It’s part of a group of compounds that have been the focus of modern cancer treatment studies due to their cytotoxic properties . The compound’s mechanism of action often involves disrupting microtubule function, which is crucial for cell division, making it a potent anti-cancer agent.
Drug Development
The pharmacological activities of Taxuspine W make it a potential lead compound in new drug development . Its ability to interact with various biological pathways allows researchers to design drugs that can target specific mechanisms within the body, offering a tailored approach to treatment.
Extraction and Synthesis Challenges
The extraction and synthesis of Taxuspine W present significant challenges due to the complexity of its structure and the scarcity of Taxus species. Overcoming these challenges is crucial for the sustainable utilization of this compound in scientific research and pharmaceutical applications .
Biodiversity Conservation
Taxuspine W: is found in Taxus mairei , a species important for biodiversity conservation. The study and application of this compound also contribute to the conservation efforts of the species by highlighting its value and promoting sustainable practices .
Pharmacological Activity Mechanism
Research into Taxuspine W includes elucidating its pharmacological activity mechanisms. Understanding how it interacts with biological systems at the molecular level can lead to breakthroughs in how we treat various diseases .
Sustainable Utilization Strategies
Developing sustainable utilization strategies for Taxuspine W is essential. This involves creating methods for its extraction, synthesis, and application that do not deplete natural resources or harm the environment .
properties
IUPAC Name |
[(1E,3S,4R,6S,9R,11S,12S,14S)-3,12-diacetyloxy-9,14-dihydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O9/c1-12-19(33-13(2)27)9-17-20(34-14(3)28)8-16-11-26(7,21(10-18(16)30)35-15(4)29)24(32)23(31)22(12)25(17,5)6/h8,17-21,23,30-31H,9-11H2,1-7H3/b16-8+/t17-,18-,19-,20-,21-,23+,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIZFJGNEDXNJD-MKSBNKCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taxuspine W |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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